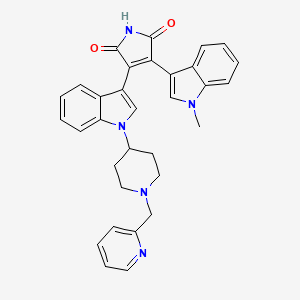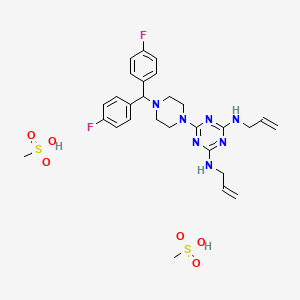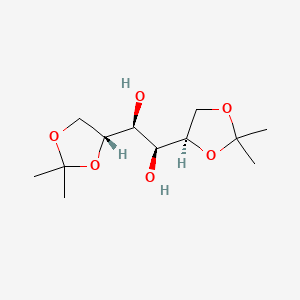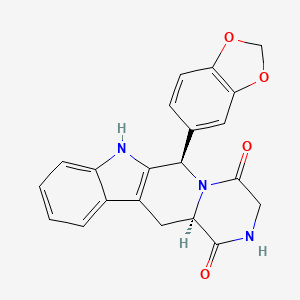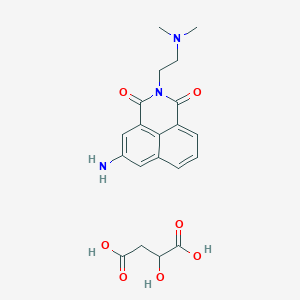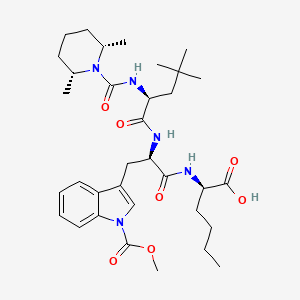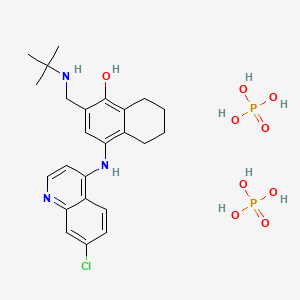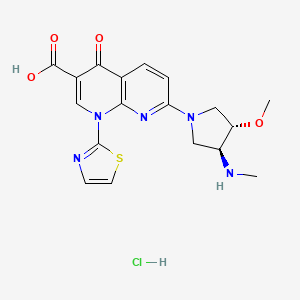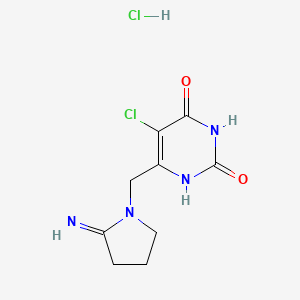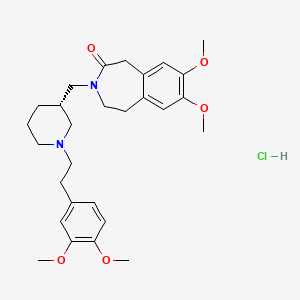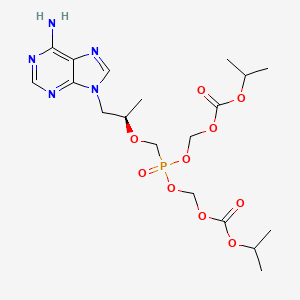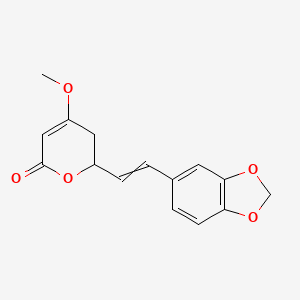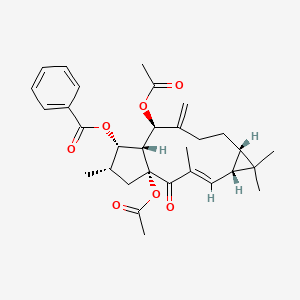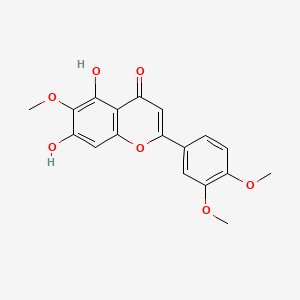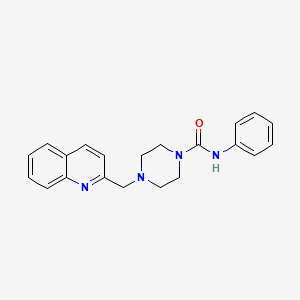
N-phenyl-4-(quinolin-2-ylmethyl)piperazine-1-carboxamide
説明
“N-phenyl-4-(quinolin-2-ylmethyl)piperazine-1-carboxamide” is a compound with the molecular formula C21H22N4O. It is a potent, time-dependent, irreversible FAAH inhibitor . Fatty acid amide hydrolase (FAAH) is the enzyme responsible for hydrolysis and inactivation of fatty acid amides including anandamide and oleamide.
Synthesis Analysis
While specific synthesis methods for “N-phenyl-4-(quinolin-2-ylmethyl)piperazine-1-carboxamide” were not found, there are general methods for the synthesis of piperazine derivatives . These methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular weight of “N-phenyl-4-(quinolin-2-ylmethyl)piperazine-1-carboxamide” is 346.4 g/mol. The compound has a complex structure that includes a phenyl group, a quinoline group, and a piperazine group .Physical And Chemical Properties Analysis
“N-phenyl-4-(quinolin-2-ylmethyl)piperazine-1-carboxamide” is a solid compound . It is soluble in DMSO .科学的研究の応用
FAAH Inhibition and Therapeutic Potential
N-phenyl-4-(quinolin-2-ylmethyl)piperazine-1-carboxamide (PF-622) is identified as a novel class of fatty acid amide hydrolase (FAAH) inhibitors. FAAH is crucial in degrading signaling lipids like anandamide in the endocannabinoid system. Inhibitors like PF-622 exhibit potential as analgesic and anxiolytic/antidepressant agents due to their high potency and selectivity, without the side effects typically associated with direct cannabinoid receptor agonists. This positions them as attractive candidates for treating pain, inflammation, and certain central nervous system disorders (Ahn et al., 2007).
Antimicrobial Activity
Compounds structurally similar to N-phenyl-4-(quinolin-2-ylmethyl)piperazine-1-carboxamide have been synthesized and evaluated for their antimicrobial properties. A series of thiazolidinone derivatives linked with pyridin-2-yl-piperazine, including compounds structurally related to N-phenyl-4-(quinolin-2-ylmethyl)piperazine-1-carboxamide, showed significant antimicrobial activity against various bacteria and fungi (Patel et al., 2012).
Radioligand for Peripheral Benzodiazepine Receptors
N-phenyl-4-(quinolin-2-ylmethyl)piperazine-1-carboxamide derivatives have been evaluated as potential radioligands for peripheral benzodiazepine type receptors (PBR) imaging in vivo with positron emission tomography (PET). These compounds show high specific binding to PBR in various organs, suggesting their potential use in PBR imaging and possibly in the study of associated disorders (Matarrese et al., 2001).
Uroselective Alpha 1-Adrenoceptor Antagonists
N-phenyl-4-(quinolin-2-ylmethyl)piperazine-1-carboxamide and its analogues have been identified as uroselective alpha 1-adrenoceptor antagonists. These compounds show nanomolar affinity at the alpha 1-adrenoceptor subtype, indicating their potential use in treating lower urinary tract symptoms (Elworthy et al., 1997).
Soluble Epoxide Hydrolase Inhibition
N-phenyl-4-(quinolin-2-ylmethyl)piperazine-1-carboxamide derivatives have been explored as inhibitors of soluble epoxide hydrolase, a key enzyme involved in the metabolism of bioactive lipid epoxides. These inhibitors are promising for theinvestigation in various disease models due to their ability to robustly affect serum biomarkers like epoxyoctadec-12(Z)-enoic acid, a linoleic acid-derived epoxide (Thalji et al., 2013).
Potential Antipsychotic Agents
Heterocyclic analogues of N-phenyl-4-(quinolin-2-ylmethyl)piperazine-1-carboxamide have been synthesized and evaluated as potential antipsychotic agents. These compounds show promising in vivo activity in models predictive of antipsychotic efficacy, with some exhibiting potency comparable to established drugs (Norman et al., 1996).
Positive Inotropic Activity
Some derivatives of N-phenyl-4-(quinolin-2-ylmethyl)piperazine-1-carboxamide have demonstrated positive inotropic activity, which could be beneficial in cardiovascular therapeutics. These compounds were evaluated in isolated rabbit-heart preparations, with some showing favorable activity compared to standard drugs like milrinone (Liu et al., 2009).
Antioxidant and Anti-inflammatory Activity
Novel piperazine analogues bearing quinolin-8-yloxy-butan-1-ones/pyridin-2-yloxyethanones, structurally related to N-phenyl-4-(quinolin-2-ylmethyl)piperazine-1-carboxamide, have shown promising in vitro antioxidant and anti-inflammatory activities. These compounds demonstrated significant activity against radical scavenging and venom-induced inflammation (Al‐Ghorbani et al., 2015).
Synthesis and Characterization
The synthesis and characterization of various derivatives of N-phenyl-4-(quinolin-2-ylmethyl)piperazine-1-carboxamide have been extensively studied. These studies have provided insights into the molecular structures and potential applications of these compounds in medicinal chemistry (Yang et al., 2017).
特性
IUPAC Name |
N-phenyl-4-(quinolin-2-ylmethyl)piperazine-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O/c26-21(23-18-7-2-1-3-8-18)25-14-12-24(13-15-25)16-19-11-10-17-6-4-5-9-20(17)22-19/h1-11H,12-16H2,(H,23,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNTCRRMCALVGNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NC3=CC=CC=C3C=C2)C(=O)NC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00467917 | |
| Record name | PF-622 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00467917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-phenyl-4-(quinolin-2-ylmethyl)piperazine-1-carboxamide | |
CAS RN |
898235-65-9 | |
| Record name | PF-622 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00467917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



